molecular formula C18H21NO3S B2366765 Methyl 4-ethyl-5-methyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate CAS No. 418785-71-4

Methyl 4-ethyl-5-methyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate

Cat. No.: B2366765
CAS No.: 418785-71-4
M. Wt: 331.43
InChI Key: QNZDRXRCHUJQBM-UHFFFAOYSA-N
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Description

“Methyl 4-ethyl-5-methyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate” is a complex organic compound. It belongs to the class of thiophene derivatives, which are known for their wide range of applications in medicinal chemistry and material science . Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .

Scientific Research Applications

Synthesis and Tautomeric Structures

  • Methyl 4-ethyl-5-methyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate is involved in the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes. These dyes demonstrate solvatochromic behavior and varying tautomeric structures in different solvents, showcasing their potential in dye and pigment industries (Karcı & Karcı, 2012).

Cytotoxic Agents in Cancer Research

  • Thiophene derivatives, including related compounds, have been evaluated as cytotoxic agents against various cancer cell lines, indicating potential applications in the development of anticancer drugs (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Tumor Cell Selectivity

  • Certain thiophene derivatives exhibit selective antiproliferative properties against tumor cell lines, particularly in leukemia/lymphoma, prostate, renal, and liver cancer types. This specificity makes them promising candidates for targeted cancer therapy (Thomas et al., 2014).

Pharmacological Activities

  • Thiophene and benzothiophene derivatives, similar to the compound , have been studied for various pharmacological activities, highlighting their potential in drug discovery and development (Chapman, Clarke, Gore, & Sharma, 1971).

Synthesis of Complex Molecules

  • Thiophene derivatives serve as key intermediates in the synthesis of complex molecules like benzodiazepine derivatives, demonstrating their utility in medicinal chemistry (Li & Wang, 2014).

Antimicrobial Activity

  • Compounds derived from thiophene carboxylates exhibit significant antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Faty, Hussein, & Youssef, 2010).

Corrosion Inhibition

  • Derivatives of thiophene carboxylates are studied as corrosion inhibitors, particularly for industrial applications like steel pickling, demonstrating their utility in materials science (Dohare, Ansari, Quraishi, & Obot, 2017).

Properties

IUPAC Name

methyl 4-ethyl-5-methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-4-14-12(2)23-17(16(14)18(21)22-3)19-15(20)11-10-13-8-6-5-7-9-13/h5-9H,4,10-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZDRXRCHUJQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)CCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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